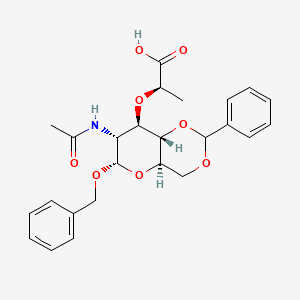

alpha-Benzyl-4,6-O-benzylidene-muramic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a useful research compound. Its molecular formula is C25H29NO8 and its molecular weight is 471.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Alpha-Benzyl-4,6-O-benzylidene-muramic acid (often referred to as alpha-Benzyl-MurNAc) is a synthetic derivative of muramic acid, a crucial component of bacterial cell walls. This compound has garnered attention for its potential biological activity, particularly in influencing bacterial growth and cell wall synthesis. The following sections delve into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₅H₂₉NO₈, with a molecular weight of approximately 471.5 g/mol. Its structure features benzylidene groups at the 4 and 6 positions, which enhance its interaction with bacterial enzymes involved in cell wall biosynthesis.

| Property | Details |

|---|---|

| Molecular Formula | C₂₅H₂₉NO₈ |

| Molecular Weight | 471.5 g/mol |

| Melting Point | 220–222 °C |

Alpha-Benzyl-MurNAc acts primarily through its role in the synthesis of peptidoglycan, a structural polymer essential for bacterial cell wall integrity. The compound serves as a protected derivative of N-acetylmuramic acid (MurNAc), allowing for selective chemical modifications that can lead to the development of novel antibiotics. The benzyl and benzylidene groups function as protecting agents during synthesis, facilitating the creation of various peptides related to muramic acid.

Research indicates that alpha-Benzyl-MurNAc exhibits antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism may involve inhibition of enzymes such as transglycosylases and transpeptidases that are crucial for peptidoglycan assembly, thereby disrupting bacterial cell wall formation and leading to cell lysis .

Biological Activity and Case Studies

-

Antimicrobial Efficacy :

- Studies have shown that alpha-Benzyl-MurNAc can inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The presence of the benzylidene moiety enhances its binding affinity to bacterial enzymes involved in cell wall synthesis.

- Inhibition Studies :

-

Synthesis and Modification :

- The synthetic pathways for alpha-Benzyl-MurNAc involve several steps that allow researchers to modify the compound for specific applications in medicinal chemistry. This includes the use of protecting groups to facilitate further chemical reactions without compromising the core structure of MurNAc .

Research Findings

Recent research findings highlight the potential applications of alpha-Benzyl-MurNAc in drug development:

- Antibiotic Development : Given its ability to inhibit key enzymes in bacterial cell wall synthesis, alpha-Benzyl-MurNAc is being explored as a lead compound for developing new antibiotics targeting resistant strains of bacteria.

- Peptide Synthesis : The compound's role in synthesizing acetyl-muramic acid peptides is critical for understanding bacterial cell wall assembly and function. This knowledge could lead to innovative therapeutic strategies against bacterial infections .

Aplicaciones Científicas De Investigación

Biochemical Research

Alpha-Benzyl-4,6-O-benzylidene-muramic acid serves as a building block for synthesizing peptides that mimic bacterial cell wall components. Its unique structure allows researchers to modify it selectively, facilitating the study of bacterial cell wall assembly and function. The compound is particularly useful in understanding the mechanisms behind peptidoglycan formation, which is essential for bacterial integrity and survival .

Key Findings:

- The compound can be utilized to create analogs of N-acetylmuramic acid, which are vital for studying bacterial metabolism and cell wall dynamics .

- It aids in the design of experiments that investigate the interactions between bacterial enzymes and their substrates, providing insights into antibiotic resistance mechanisms.

Antimicrobial Studies

Research indicates that this compound exhibits antimicrobial properties , particularly against Gram-positive bacteria. The presence of the benzylidene moiety enhances its interaction with enzymes involved in cell wall biosynthesis, making it a candidate for developing new antibiotic agents .

Case Studies:

- In studies involving E. coli, the compound's derivatives were tested under conditions where peptidoglycan synthesis was inhibited by fosfomycin. Results showed that certain derivatives could rescue bacterial growth by providing necessary precursors for peptidoglycan synthesis .

- The compound's structural modifications have been linked to varying degrees of antimicrobial efficacy, highlighting its potential as a scaffold for novel antibiotic development .

Synthesis of Peptides

The compound is instrumental in the synthesis of acetyl-muramic acid peptides , which are crucial for constructing peptidoglycan layers in bacteria. The protecting groups present in this compound allow for selective chemical modifications without disrupting the core structure necessary for biological activity .

Synthesis Process:

The synthesis typically involves multiple steps:

- Protection of functional groups.

- Selective modification.

- Deprotection to yield active peptides.

This multi-step approach enables researchers to tailor peptides for specific functions or studies related to bacterial physiology and potential therapeutic applications .

Research Methodologies

To assess the efficacy and interactions of this compound, various methodologies are employed:

- Binding affinity studies with enzymes involved in bacterial cell wall synthesis.

- Growth assays using mutant strains of bacteria to evaluate the impact on cell viability and growth under antibiotic stress .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other muramic acid derivatives but offers distinct advantages:

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Benzyl and benzylidene groups | Peptide synthesis, antimicrobial studies |

| N-Acetylmuramic Acid | Acetyl group | Fundamental component of peptidoglycan |

| Muramyl Dipeptide | Short peptide chain | Immunoadjuvant activity |

This table illustrates how this compound can be strategically utilized in research settings compared to other compounds.

Propiedades

IUPAC Name |

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPMVSNCFXDOJX-BKIFYLKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.